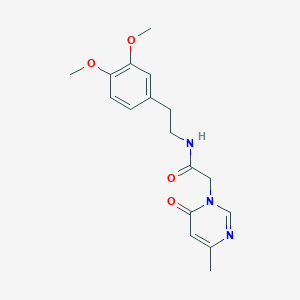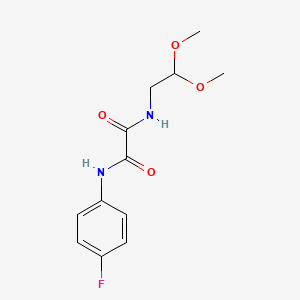
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide, also known as DFE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFE is a small molecule that is capable of crossing the blood-brain barrier, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders. In
科学的研究の応用
Analysis in Water Samples
Research by Zimmerman, Schneider, and Thurman (2002) focused on the detection of herbicides including compounds structurally related to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide, like dimethenamid. They developed methods for analyzing these compounds in natural water, highlighting the relevance of such chemicals in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).
Pharmaceutical Analysis
In a study by Poklis et al. (2014), a high-performance liquid chromatography with tandem mass spectrometry method was developed for detecting compounds structurally similar to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide in serum and urine. This showcases the compound's significance in the field of toxicology and pharmaceutical analysis (Poklis et al., 2014).
Material Science Applications
Vigorita et al. (2001) studied the configurational assignments of diastereomers of compounds including derivatives similar to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide, focusing on their applications in material science. They utilized spectroscopy and chromatography techniques for this purpose, indicating the compound's potential in material development (Vigorita et al., 2001).
Chemical Synthesis and Catalysis
Song et al. (1999) reported on the synthesis of chiral compounds, highlighting the use of diamines structurally related to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide in creating new classes of compounds. This research contributes to the field of synthetic chemistry and catalysis (Song et al., 1999).
Regioselective Reactions in Organic Chemistry
Yavari et al. (2005) explored the regioselective reactions of compounds including N1-alkyl-N2-(4-nitrophenyl)ethanediamide, which is structurally related to N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide. This study underscores the compound's importance in organic chemistry and the development of novel synthetic methods (Yavari et al., 2005).
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSRMSQRXFKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

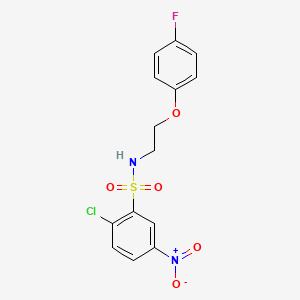
![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
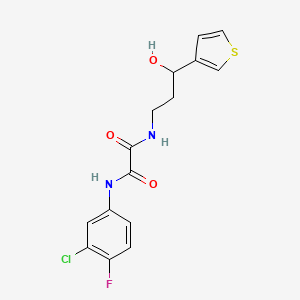
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)
![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)
![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
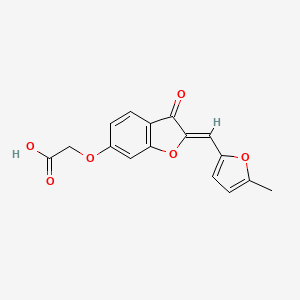
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)
